In‑Vivo Neurotoxic Potency: MPTP‑3‑ol Is One‑Fourth as Potent as MPTP in Causing Striatal Dopamine and Cortical Norepinephrine Depletion
In a direct head‑to‑head comparison using an identical dosing protocol, MPTP‑3‑ol exhibited approximately one‑fourth the potency of MPTP in depleting striatal dopamine and cortical norepinephrine in mice [1]. This quantifiable reduction in potency is mechanistically linked to a corresponding decrease in the rate of MAO‑B‑catalyzed oxidation to the active pyridinium metabolite MPP⁺ [1]. In contrast, the des‑methyl analog 4‑phenyl‑1,2,3,6‑tetrahydropyridine (PTP) caused only a small, non‑sustained reduction in striatal dopamine, failing to reproduce the persistent depletion seen with MPTP‑3‑ol [2].
| Evidence Dimension | In‑vivo catecholamine‑depleting potency (mouse model) |
|---|---|
| Target Compound Data | MPTP‑3‑ol: dose‑dependent depletion; approximately one‑fourth the potency of MPTP (daily s.c. injection for 4 days, endpoint measured 1 week after last dose) |
| Comparator Or Baseline | MPTP (1‑methyl‑4‑phenyl‑1,2,3,6‑tetrahydropyridine): full potency reference; PTP (4‑phenyl‑1,2,3,6‑tetrahydropyridine): small loss in striatal DA and DOPAC, no marked motor deficits |
| Quantified Difference | ~4‑fold lower potency vs. MPTP; qualitatively greater and more persistent depletion than PTP |
| Conditions | Male mice; s.c. injection once daily for 4 consecutive days; striatal dopamine and cortical norepinephrine measured 7 days after final dose. |
Why This Matters
Investigators requiring a graded, titratable dopaminergic lesion rather than the steep, sometimes lethal toxicity of MPTP can select MPTP‑3‑ol for finer dose‑response control while still achieving sustained catecholamine depletion.
- [1] Hemrick‑Luecke SK, Robertson DW, Krushinski JH, Fuller RW. Persistent depletion of striatal dopamine and cortical norepinephrine in mice by MPTP‑3‑OL, an analog of MPTP. Life Sci. 1992;50(8):573‑582. View Source
- [2] Costall B, Domeney AM, Naylor RJ. The toxic actions of MPTP and its metabolite MPP⁺ are not mimicked by analogues of MPTP lacking an N‑methyl moiety. Neurosci Lett. 1985;61(1‑2):121‑126. View Source
